2-Amino-1-(2-fluoro-4-methoxyphenyl)ethanone Hydrochloride
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Overview
Description
2-Amino-1-(2-fluoro-4-methoxyphenyl)ethanone Hydrochloride is a chemical compound with the molecular formula C9H11ClFNO2 It is a derivative of ethanone, substituted with an amino group, a fluoro group, and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-fluoro-4-methoxyphenyl)ethanone Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a reaction with nitromethane in the presence of a base to form a nitrostyrene intermediate.
Reduction: The nitrostyrene intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt of 2-Amino-1-(2-fluoro-4-methoxyphenyl)ethanone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-fluoro-4-methoxyphenyl)ethanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Amino-1-(2-fluoro-4-methoxyphenyl)ethanone Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-fluoro-4-methoxyphenyl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride
- 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone
- 2-Fluoro-4-methylaniline
Uniqueness
2-Amino-1-(2-fluoro-4-methoxyphenyl)ethanone Hydrochloride is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both fluoro and methoxy groups on the phenyl ring can enhance its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C9H11ClFNO2 |
---|---|
Molecular Weight |
219.64 g/mol |
IUPAC Name |
2-amino-1-(2-fluoro-4-methoxyphenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C9H10FNO2.ClH/c1-13-6-2-3-7(8(10)4-6)9(12)5-11;/h2-4H,5,11H2,1H3;1H |
InChI Key |
XQRZNQIBDTXBFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CN)F.Cl |
Origin of Product |
United States |
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